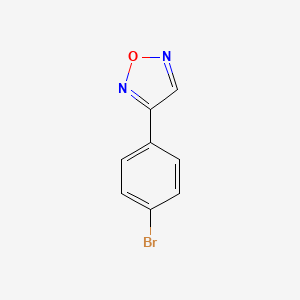

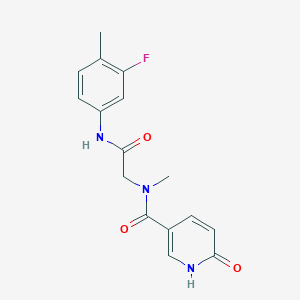

![molecular formula C15H22N4O2S B2881988 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210491-46-5](/img/structure/B2881988.png)

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzimidazole derivatives, such as “2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole”, are a class of organic compounds that are widely studied due to their diverse biological activities . They often serve as key structural motifs in pharmaceuticals and functional molecules .

Molecular Structure Analysis

Benzimidazole derivatives generally consist of a fused benzene and imidazole ring. The specific molecular structure of “2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” would include additional functional groups attached to this core structure .Applications De Recherche Scientifique

Anxiolytic Activity

The benzimidazole and piperazine derivatives have been extensively studied for their potential effects on the central nervous system (CNS), particularly for their anxiolytic properties . These compounds are known to interact with neurotransmitter systems, such as enhancing the activity of gamma-aminobutyric acid (GABA), which can induce CNS depression and produce calming effects. This makes them valuable candidates for developing new anxiolytic drugs that could be more effective or have fewer side effects than current treatments.

Antimicrobial Agents

Some derivatives of benzimidazole-piperazine have shown promising results as antimicrobial agents . These compounds have been designed to target specific bacterial enzymes or pathways, potentially offering a new mode of action against bacteria, including strains resistant to existing antibiotics. This application is crucial in the fight against antibiotic resistance, one of the most pressing health threats globally.

Cytotoxic Activity

Research has indicated that certain benzimidazole-piperazine derivatives exhibit cytotoxic activity against various cancer cell lines . These compounds may interfere with cellular processes such as tubulin polymerization, which is essential for cell division. By inhibiting this process, these derivatives could potentially be used as chemotherapeutic agents to treat different types of cancer.

Apoptosis Induction

Linked to their cytotoxic activity, some benzimidazole-piperazine derivatives have been studied for their ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively. Compounds that can trigger apoptosis in cancer cells while sparing healthy cells are highly sought after in cancer research.

Tubulin Polymerization Inhibition

The inhibition of tubulin polymerization is a mechanism by which some anticancer drugs operate. Certain benzimidazole-piperazine derivatives have been found to bind to the colchicine binding site of tubulin, disrupting the normal function of microtubules in cell division . This application is particularly relevant for the development of new anticancer drugs that target the mitotic spindle.

Pharmaceutical Analytical Impurity Testing

Benzimidazole-piperazine derivatives can also be used in pharmaceutical analytical impurity testing . These compounds can serve as standards or reference materials to detect, identify, and measure impurities in pharmaceutical products. Ensuring the purity of pharmaceuticals is critical for patient safety and drug efficacy.

Mécanisme D'action

Target of Action

Similar compounds with piperazine and benzimidazole moieties have been reported to exhibit diverse biological effects, notably impacting the central nervous system .

Mode of Action

Compounds with similar structures have been reported to inhibit enzymes such as acetylcholinesterase . This suggests that 2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole might interact with its targets, leading to changes in their activity.

Biochemical Pathways

Based on the potential inhibition of acetylcholinesterase, it could be inferred that the compound might affect cholinergic neurotransmission .

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound might also exhibit similar effects.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-butylsulfonylpiperazin-1-yl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-2-3-12-22(20,21)19-10-8-18(9-11-19)15-16-13-6-4-5-7-14(13)17-15/h4-7H,2-3,8-12H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJYWKAONCCYGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(butylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2881913.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)

![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)

![3-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}propanoic acid](/img/structure/B2881923.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)